![molecular formula C16H21N3O3 B6420138 ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 17994-62-6](/img/structure/B6420138.png)
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
描述
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a phenyl group and an ethyl ester group, making it a versatile molecule for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(dimethylamino)benzoic acid and ethyl acetoacetate.
Reaction Steps: The process involves a condensation reaction between the two starting materials, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aqueous or alcoholic solvents, varying temperatures
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
科学研究应用
Medicinal Chemistry
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily explored for its pharmacological properties. Its structural features make it a candidate for developing new therapeutic agents.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor effects. For instance, studies have shown that derivatives of tetrahydropyrimidine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions.
Synthesis of Related Compounds
This compound can be synthesized from ethyl acetoacetate and 4-dimethylaminobenzaldehyde through a condensation reaction with urea . This method highlights its utility in creating derivatives that may possess enhanced biological activities.
Biological Studies
The compound's unique structure allows researchers to investigate its interactions at the molecular level.
Enzyme Inhibition Studies
Studies have suggested that tetrahydropyrimidine derivatives can act as enzyme inhibitors. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells . Such inhibition could lead to applications in cancer therapy and antimicrobial treatments.
Cellular Mechanisms
Research into the cellular mechanisms of action has shown that these compounds can affect signal transduction pathways involved in cell growth and survival . Understanding these mechanisms can aid in the design of targeted therapies.
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers synthesized various derivatives of this compound and tested them against common bacterial pathogens. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting further development as a potential antibiotic agent .
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: Potential pathways include those related to inflammation, microbial growth, and cellular signaling.
相似化合物的比较
Ethyl 4-(dimethylamino)benzoate: A related compound with similar structural features and applications.
4-Aminobenzoic acid: A simpler analog with applications in sunscreen formulations.
Uniqueness:
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its complex structure and potential for diverse applications, making it a valuable compound in scientific research and industry.
生物活性
Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with a dimethylamino group and an ethyl ester, making it a versatile candidate for various pharmacological applications.
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
The compound's structure includes functional groups that are known to influence its biological activity, particularly in the context of enzyme inhibition and interaction with cellular pathways.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of topoisomerases. Topoisomerases are essential enzymes involved in DNA replication and transcription, making them critical targets for cancer therapy.
Key Findings :
- Topoisomerase Inhibition : The compound has been shown to inhibit both TopoIIα and TopoIIβ activities, leading to cell cycle arrest and apoptosis in cancer cell lines .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including prostate and breast cancer cells .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against prostate cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic analysis revealed that this compound has favorable absorption characteristics with high gastrointestinal bioavailability but limited penetration through the blood-brain barrier (BBB). This profile suggests potential for use in treating peripheral cancers while minimizing central nervous system side effects .
Comparative Activity Table
Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested | Effect |
---|---|---|---|---|
This compound | TopoIIα | 20 | PCa Cells | Induces apoptosis |
Compound A | TopoIIβ | 15 | MCF-7 Cells | Cell cycle arrest |
Compound B | TopoIIα/β | 10 | Hela Cells | Antiproliferative |
常见问题
Q. What are the established synthetic methodologies for preparing ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Basic Research Question
The compound is synthesized via the Biginelli condensation , a one-pot multicomponent reaction involving:
- Aldehyde derivatives (e.g., 4-(dimethylamino)benzaldehyde),
- β-keto esters (e.g., ethyl acetoacetate),
- Urea/thiourea derivatives (for oxo/thioxo substitution at position 2).
Methodological Considerations :
- Catalysts : Lewis acids (e.g., HCl, NHCl) or ionic liquids improve reaction efficiency and yield .
- Solvent Systems : Reflux in acetic acid or ethanol (8–10 hours) is typical, with yields ranging from 70–85% after recrystallization .
- Regioselectivity : Substituents on the aldehyde and β-keto ester influence cyclocondensation regiochemistry .
Example Synthesis Protocol :
Component | Quantity/Concentration | Conditions | Yield |
---|---|---|---|
4-(Dimethylamino)benzaldehyde | 2 mmol | Reflux in acetic acid | 78% |
Ethyl acetoacetate | 2 mmol | 100°C, 8 hours | |
Thiourea | 3 mmol | Recrystallization (ethanol) |
Q. How are advanced structural characterization techniques applied to confirm the stereochemistry and conformation of this tetrahydropyrimidine derivative?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving:
- Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (C5 deviation: ~0.224 Å from plane) .
- Hydrogen bonding networks : N–H···O/S interactions stabilize crystal packing (e.g., chains along the c-axis in monoclinic systems) .
Complementary Techniques :
- NMR : H and C NMR confirm substituent positions and tautomerism.
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm) and N–H (3200–3400 cm) validate functional groups .
Crystallographic Data (Example) :
Parameter | Value | Source |
---|---|---|
Crystal System | Monoclinic (P2/c) | |
Unit Cell Dimensions | a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å | |
β Angle | 114.443° |
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and pharmacological activity?
Advanced Research Question
- Electron-donating groups (e.g., 4-(dimethylamino)phenyl): Enhance π-stacking interactions in enzyme binding pockets, potentially improving bioactivity .
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce regioselectivity in cyclocondensation reactions .
Case Study :
- Antibacterial Activity : Analogues with thioxo (C=S) substitution exhibit stronger hydrogen bonding to bacterial enzymes than oxo (C=O) derivatives .
- Pharmacokinetics : LogP values (~2.5–3.5) suggest moderate blood-brain barrier permeability .
Structure-Activity Relationship (SAR) Table :
Substituent (Position 4) | Bioactivity (IC) | Key Interactions |
---|---|---|
4-Cyanophenyl | 12.5 μM (enzyme inhibition) | N–H···O hydrogen bonds |
3,5-Bis(trifluoromethyl)phenyl | 8.2 μM (antibacterial) | Hydrophobic packing |
Q. What strategies resolve contradictions in reported reaction yields or regioselectivity for derivatives of this scaffold?
Advanced Research Question
Discrepancies arise from:
- Catalyst Selection : NHCl vs. HCl alters protonation rates and intermediate stability .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor enolate formation, improving yields by 15–20% compared to ethanol .
Contradiction Analysis Workflow :
Replicate Conditions : Compare reaction parameters (time, temperature) across studies.
Characterize Byproducts : LC-MS or TLC identifies side products (e.g., open-chain intermediates).
Computational Modeling : DFT studies predict transition-state energies to explain regioselectivity differences .
Q. How is computational chemistry applied to predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase) with RMSD <2.0 Å .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 50 ns trajectories in GROMACS) .
Key Parameters for Docking :
Parameter | Value | Significance |
---|---|---|
Binding Affinity (ΔG) | -9.2 kcal/mol | Strong inhibition |
Hydrogen Bonds | 3–4 interactions | Stabilize binding pose |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral Centers : Asymmetric synthesis requires chiral catalysts (e.g., L-proline) to avoid racemization .
- Crystallization Control : Slow evaporation from ethanol/ethyl acetate (3:2) yields enantiopure crystals (99% ee) .
Scale-Up Protocol :
Step | Laboratory Scale | Pilot Scale |
---|---|---|
Reaction Volume | 10 mL (78% yield) | 10 L (65–70% yield) |
Purification | Column chromatography | Continuous crystallization |
属性
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-22-15(20)13-10(2)17-16(21)18-14(13)11-6-8-12(9-7-11)19(3)4/h6-9,14H,5H2,1-4H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRQMWIPQPVTRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318529 | |
Record name | STK830030 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-62-6 | |
Record name | NSC332468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK830030 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。